
1H-pyrrole-2,3,4,5-tetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,3,4,5-tetracarboxylic acid is a heterocyclic organic compound with the molecular formula C8H3NO8. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is notable for its four carboxylic acid groups attached to the pyrrole ring, making it highly functionalized and reactive.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,3,4,5-tetracarboxylic acid can be synthesized through the oxidation of eumelanin degradation products. One common method involves the use of hydrogen peroxide (H2O2) as an oxidizing agent under controlled conditions. The reaction typically requires low concentrations of H2O2 (ranging from 1.9% to 12%) and short incubation times (15 to 60 minutes) to achieve the desired product .
Industrial Production Methods: The use of liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is essential for the purification and analysis of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole-2,3,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound is formed through the oxidation of eumelanin degradation products, indicating its susceptibility to further oxidative processes
Substitution: The presence of multiple carboxylic acid groups allows for substitution reactions, where these groups can be modified or replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) is commonly used for the oxidation of eumelanin to produce this compound
Catalysts: Various catalysts may be employed to facilitate substitution reactions, depending on the desired modifications.
Major Products:
Oxidation Products: The primary product of eumelanin oxidation is this compound
Substitution Products: Depending on the reagents used, substitution reactions can yield a variety of derivatives with modified functional groups.
Applications De Recherche Scientifique
1H-Pyrrole-2,3,4,5-tetracarboxylic acid has several scientific research applications, including:
Forensic Toxicology: It serves as a marker for oxidative hair treatment, helping to detect hair adulteration attempts through bleaching
Analytical Chemistry: The compound’s unique structure and reactivity make it valuable for developing analytical methods and studying chemical reactions.
Biological Studies: Its role in eumelanin degradation provides insights into melanin chemistry and related biological processes.
Mécanisme D'action
The mechanism of action of 1H-pyrrole-2,3,4,5-tetracarboxylic acid primarily involves its formation through the oxidation of eumelanin. The compound’s multiple carboxylic acid groups contribute to its reactivity and ability to participate in various chemical reactions. The exact molecular targets and pathways involved in its effects are still under investigation, but its role as an oxidation marker highlights its significance in forensic and analytical applications .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2,3,5-tricarboxylic acid (PTCA): Another eumelanin degradation product used as a marker for oxidative hair treatment
1H-Pyrrole-2,3,4-tricarboxylic acid (isoPTCA): Similar to PTCA, this compound is also formed through eumelanin oxidation
Uniqueness: 1H-Pyrrole-2,3,4,5-tetracarboxylic acid is unique due to its four carboxylic acid groups, which provide higher functionality and reactivity compared to its tricarboxylic counterparts. This makes it a more sensitive marker for detecting oxidative processes and hair adulteration attempts .
Propriétés
Numéro CAS |
954-18-7 |
|---|---|
Formule moléculaire |
C8H5NO8 |
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
1H-pyrrole-2,3,4,5-tetracarboxylic acid |
InChI |
InChI=1S/C8H5NO8/c10-5(11)1-2(6(12)13)4(8(16)17)9-3(1)7(14)15/h9H,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |
Clé InChI |
VRAMBVNDRDGAQP-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(NC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


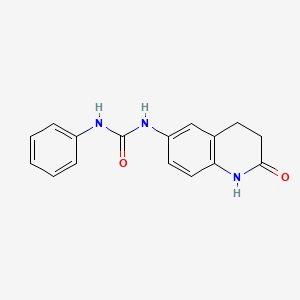

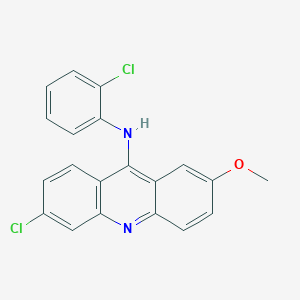
![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
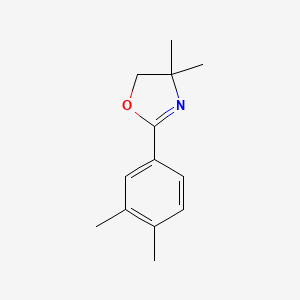

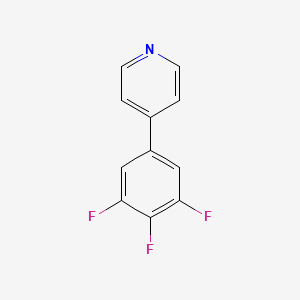
![2,7-bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B14139124.png)
![N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B14139132.png)

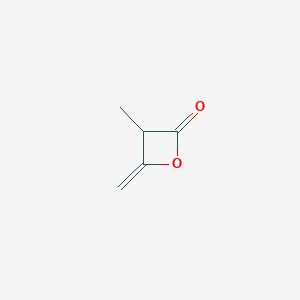
![Ethanethiol, 2-[(triphenylsilyl)oxy]-](/img/structure/B14139143.png)
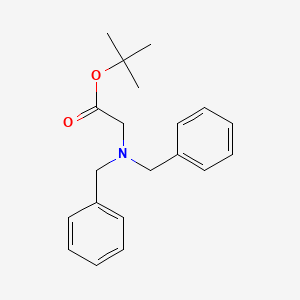
![3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14139154.png)
